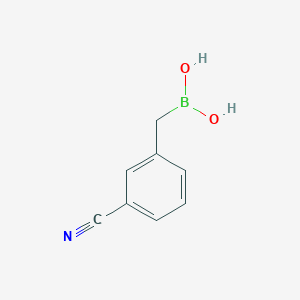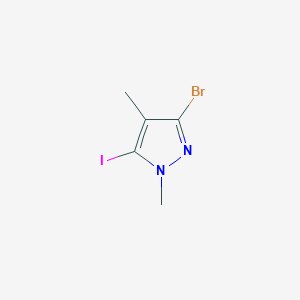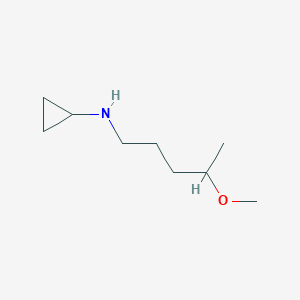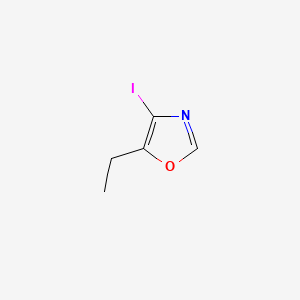
2-(Difluoromethyl)-3,6-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3,6-difluorobenzoic acid is an organic compound that belongs to the class of difluoromethylated benzoic acids. This compound is characterized by the presence of two fluorine atoms attached to the benzoic acid ring and an additional difluoromethyl group. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3,6-difluorobenzoic acid typically involves the introduction of difluoromethyl groups into the benzoic acid framework. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. For example, the reaction of 3,6-difluorobenzoic acid with difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of metal-based catalysts, such as palladium or copper, can facilitate the difluoromethylation reactions, making the process more scalable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-3,6-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methylated derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-3,6-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-3,6-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, allowing the compound to mimic the behavior of these functional groups in biological systems. This can result in the modulation of enzyme activity or receptor binding, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)-3,6-difluorobenzoic acid
- 2-(Difluoromethyl)-4,5-difluorobenzoic acid
- 2-(Difluoromethyl)-3,5-difluorobenzoic acid
Uniqueness
2-(Difluoromethyl)-3,6-difluorobenzoic acid is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other difluoromethylated benzoic acids. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H4F4O2 |
|---|---|
Peso molecular |
208.11 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-3,6-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,7H,(H,13,14) |
Clave InChI |
GJTLANIGYVLGGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)C(F)F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)


![3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride](/img/structure/B13579668.png)








